molecular formula C6H12N2O B1335224 1-Formyl-4-methylpiperazine CAS No. 7556-55-0

1-Formyl-4-methylpiperazine

Cat. No. B1335224
CAS RN: 7556-55-0
M. Wt: 128.17 g/mol
InChI Key: JQTMGOLZSBTZMS-UHFFFAOYSA-N
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Description

1-Formyl-4-methylpiperazine is a compound with the molecular formula C6H12N2O . It is also known by other names such as 4-methylpiperazine-1-carbaldehyde and 1-Methyl-4-formylpiperazine .


Synthesis Analysis

1-Formyl-4-methylpiperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . Another method involves the action of sodium and ethylene glycol on ethylene diamine hydrochloride .


Molecular Structure Analysis

The IUPAC name for 1-Formyl-4-methylpiperazine is 4-methylpiperazine-1-carbaldehyde . The InChI code is InChI=1S/C6H12N2O/c1-7-2-4-8 (6-9)5-3-7/h6H,2-5H2,1H3 . The compound has a molecular weight of 128.17 g/mol .


Physical And Chemical Properties Analysis

1-Formyl-4-methylpiperazine has a molecular weight of 128.17 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility in water . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 128.094963011 g/mol . The topological polar surface area is 23.6 Ų .

Scientific Research Applications

  • Synthesis Intermediates 1-Formyl-4-methylpiperazine and its derivatives are widely used as intermediates in the synthesis of various medicinal drugs. Kushakova et al. (2004) explored the synthesis of 1-Amino-4-methylpiperazine, a related compound, emphasizing its industrial applications starting from piperazine through nitrosation and reduction processes (Kushakova et al., 2004).

  • Pharmacokinetic Studies Nene et al. (1998) utilized a gas chromatography procedure for the determination of diethylcarbamazine, a compound related to 1-Formyl-4-methylpiperazine, in blood samples. This study highlights the importance of such derivatives in pharmacokinetic research, aiding in understanding drug dynamics within biological systems (Nene et al., 1998).

  • Metabolic Studies Jiang et al. (2007) conducted a study on the metabolism of 4-Methylpiperazine-1-carbodithioc acid, a compound structurally related to 1-Formyl-4-methylpiperazine. The study utilized high-performance liquid chromatography and mass spectrometry to identify various metabolites, demonstrating the compound's extensive metabolism in biological systems (Jiang et al., 2007).

  • Antihistaminic Activity Shafiee et al. (1981) synthesized and tested derivatives of 1-Formyl-4-methylpiperazine for antihistaminic and anticholinergic activities. This research is significant for developing new therapeutic agents in allergy and respiratory disorder treatments (Shafiee et al., 1981).

  • Derivatization Reagent for Chiral Amines Analysis Jin et al. (2020) utilized a derivative of 4-Methylpiperazine in developing a chiral derivatization reagent for analyzing chiral amines, demonstrating its application in sophisticated analytical techniques (Jin et al., 2020).

  • Synthesis of Imatinib Precursors Koroleva et al. (2012) reported on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in producing the cancer drug imatinib. This highlights the compound's role in developing crucial pharmaceutical agents (Koroleva et al., 2012).

  • Cognitive Function Improvement Zhang Hong-ying (2012) investigated the effects of derivatives of 1-Formyl-4-methylpiperazine on learning and memory in mice. This research could be pivotal for developing new treatments for cognitive disorders and memory enhancement (Zhang Hong-ying, 2012).

  • Antiprotozoal Compounds Faist et al. (2012) synthesized and evaluated the activities of new derivatives of 4-methylpiperazine against Plasmodium falciparum and Trypanosoma brucei, suggesting their potential use in developing antiprotozoal medications (Faist et al., 2012).

  • Crystal Structure Analysis Ozbey et al. (2001) conducted a study to determine the crystal structure of a compound including 4-methylpiperazine, contributing to a deeper understanding of its chemical properties and potential applications in drug design (Ozbey et al., 2001).

  • Anticancer Agent Development Hou et al. (2006) synthesized various 4-N atom substituted derivatives of 4-methylpiperazine-1-carbodithioic acid and evaluated them as in vitro anticancer agents. This research shows the potential of such compounds in cancer therapy (Hou et al., 2006).

Safety And Hazards

1-Formyl-4-methylpiperazine may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylpiperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTMGOLZSBTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390866
Record name 1-FORMYL-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formyl-4-methylpiperazine

CAS RN

7556-55-0
Record name 1-Formyl-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007556550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-FORMYL-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FORMYL-4-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVR49AN988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (100 mg) and (4-bromo-3-methyl-phenyl)-(4-methyl-piperazin-1-yl)-methanone (167 mg) instead of 4-chloropicolinic acid t-butylamide, in the same manner as Example 1-D-07, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl)-3-methyl-phenyl]-(4-methyl-piperazin-1-yl)-methanone was obtained, and then the PMB groups were removed according to the above Deprotection method 3, to obtain the desired compound (D-142) as a pale yellow powder (25 mg, 26%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
(4-bromo-3-methyl-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
167 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosgene (1.31 mL, 2.53 mmol, 1.93 M in toluene) was added dropwise to a cooled (0° C.) mixture of triethylamine (0.37 mL, 2.64 mmol) and 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole (225 mg, 0.53 mmol, example 1) in THF (5 mL). The reaction mixture was stirred for 2.5 h and evaporated. The residue was kept under high vacuum for 30 min and was redissovled in methylene chloride (10 mL). The slurry was added dropwise to a solution of N-methylpiperazine (1.05 g, 10.48 mmol) in methylene chloride (5 mL). After 1 h, the reaction was worked up with aqueous sodium bicarbonate and extracted with methylene chloride. The organic extracts were washed with water and brine, and dried over sodium sulfate. Evaporation of the solvents and chromatography of the residue over silica gel using 1-4% methanol in methylene chloride gave 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy-phenyl)-4,5-dihydro-imidazol-1-yl]-(4-methyl-piperazin-1-yl)-methanone. HR-MS (ES, m/z) calculated for C29H31N4O3Cl2[(M+H)+]553.1768, observed 553.1773.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)benzoic acid (60 mg) was reacted with 1-methylpiperizine via General Procedure B to yield 3-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)phenyl)(4-methylpiperazin-1-yl)methanone. Crude 3-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)phenyl)(4-methylpiperazin-1-yl)methanone (71 mg) was coupled to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 7 via General Procedure A to yield 22.4 mg of 339. MS (Q1) 540.1 (M)+
Name
3-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)benzoic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridine-3-carboxylic acid (40 mg) was reacted with 1-methylpiperizine via General Procedure B to yield 5-(2-chloro-4-morpholinothieno[3,2-d]-pyrimidin-6-yl)pyridine-3-yl)(4-methylpiperazin-1-yl)methanone. Crude 5-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridine-3-yl)(4-methylpiperazin-1-yl)methanone (48 mg) was coupled to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 7 via General Procedure A to yield 14.6 mg of 348. MS (Q1) 541.1 (M)+
Name
5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridine-3-carboxylic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formyl-4-methylpiperazine
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1-Formyl-4-methylpiperazine
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Reactant of Route 6
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1-Formyl-4-methylpiperazine

Citations

For This Compound
5
Citations
H Lepaumier, D Picq, PL Carrette - Industrial & Engineering …, 2009 - ACS Publications
… Surprisingly, it was proved that 1-formyl-4-methylpiperazine was not present in the degraded … this mechanism seems to be less likely due to the absence of 1-formyl-4-methylpiperazine. …
Number of citations: 291 pubs.acs.org
P Ju, J Chen, A Chen, L Chen, Y Yu - ACS Sustainable Chemistry …, 2017 - ACS Publications
Bimetallic Pd–Au catalyst was prepared by depositing the Pd–Au alloy nanoparticles on polyaniline-functionalized carbon nanotubes (PANI-CNT) and the resulting Pd–Au/PANI-CNT …
Number of citations: 74 pubs.acs.org
X Luo, H Zhang, Z Ke, C Wu, S Guo, Y Wu, B Yu… - Science China …, 2018 - Springer
Using mesoporous N-doped carbons (NCs) derived from glucose and melamine as the supports, a series of Pd/NC catalysts were prepared, in which Pd nanoparticles with average size…
Number of citations: 34 link.springer.com
R Li, Y Zhao, Z Li, Y Wu, J Wang, Z Liu - Science China Chemistry, 2019 - Springer
Choline-based ionic liquids (Ch-ILs) with anions possessing interacting sites to attract CO 2 were designed, which could capture CO 2 with capacity >1.0 mol CO 2 per molar IL under …
Number of citations: 10 link.springer.com
GS Nandra, PS Pang, MJ Porter, JM Elliott - Organic Letters, 2005 - ACS Publications
… Similarly efficient reactions were observed with piperidine- and morpholine-derived formamides (entries 2−4), but when 1-formyl-4-methylpiperazine (7e) was employed as the substrate…
Number of citations: 22 pubs.acs.org

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